Trinonylphenol

Alkylphenol characterization Hydrophobicity Molecular weight

Trinonylphenol (2,3,4-tri(nonyl)phenol; CAS 28652-08-6) is a tri-substituted long-chain alkylphenol with the molecular formula C33H60O and a molecular weight of 472.83 g/mol. It belongs to the alkylphenol chemical class, which is widely employed in manufacturing antioxidants, lubricating oil additives, and non-ionic surfactants.

Molecular Formula C33H60O
Molecular Weight 472.8 g/mol
CAS No. 28652-08-6
Cat. No. B12656682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrinonylphenol
CAS28652-08-6
Molecular FormulaC33H60O
Molecular Weight472.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=C(C(=C(C=C1)O)CCCCCCCCC)CCCCCCCCC
InChIInChI=1S/C33H60O/c1-4-7-10-13-16-19-22-25-30-28-29-33(34)32(27-24-21-18-15-12-9-6-3)31(30)26-23-20-17-14-11-8-5-2/h28-29,34H,4-27H2,1-3H3
InChIKeyRBPAPQWTNWGCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trinonylphenol (CAS 28652-08-6) Procurement Guide: Core Identity and Industrial Positioning


Trinonylphenol (2,3,4-tri(nonyl)phenol; CAS 28652-08-6) is a tri-substituted long-chain alkylphenol with the molecular formula C33H60O and a molecular weight of 472.83 g/mol . It belongs to the alkylphenol chemical class, which is widely employed in manufacturing antioxidants, lubricating oil additives, and non-ionic surfactants . The compound's three nonyl substituents confer pronounced hydrophobicity and steric bulk, distinguishing it from mono- and di-alkylated analogs in interfacial adsorption and colloidal stabilization applications .

Why Generic Alkylphenol Substitution Is Not Viable for Trinonylphenol-Dependent Formulations


Alkylphenol performance in dispersion, emulsification, and antioxidant applications is highly sensitive to the number, position, and branching of alkyl substituents. Technical-grade nonylphenol (CAS 25154-52-3) typically contains a mixture of mono-alkylated isomers and must meet a stringent specification of ≤1.0% dinonylphenol content . This specification implies that higher alkylation levels produce functionally distinct materials. The tri-substituted trinonylphenol, with three nonyl chains, cannot be replaced by mono-nonylphenol without fundamentally altering interfacial adsorption energetics, steric stabilization layer thickness, and compatibility with hydrophobic matrices . Evidence from analogous alkylphenol-ethoxylate systems shows that increasing alkyl substitution (dinonyl > monononyl) produces a clear rank-order shift in bioactivity, indicating that alkylation degree is a performance-critical structural parameter [1].

Trinonylphenol Quantitative Differentiation Evidence: Comparator-Indexed Technical Data


Molecular Weight and Hydrophobic Volume: Trinonylphenol vs. Nonylphenol

Trinonylphenol (C33H60O, MW 472.83 g/mol) possesses more than double the molecular weight of technical-grade nonylphenol (MW 220.35 g/mol for mono-nonyl isomer) . This translates to a substantially larger hydrophobic volume per molecule, which is a primary determinant of adsorption energy at particle interfaces and of the thickness of steric barriers in dispersed systems . Higher molecular weight alkylphenols are known to provide more effective steric stabilization in non-aqueous and high-ionic-strength aqueous dispersions.

Alkylphenol characterization Hydrophobicity Molecular weight

Physicochemical Properties: Density and Volatility Profile vs. Nonylphenol

Trinonylphenol exhibits a density of 0.887 g/cm³ and a calculated boiling point of 561.8 °C at 760 mmHg . In contrast, technical nonylphenol has a reported density of 0.944–0.946 g/cm³ at 27 °C and a distillation range of 288–310 °C . The lower density of trinonylphenol reflects its higher alkyl-to-aromatic ratio, while the markedly higher boiling point indicates significantly lower volatility, which is a critical parameter in high-temperature processing applications such as polymer compounding and lubricant formulation.

Physicochemical properties Density Boiling point

Alkylation-Dependent Performance Gradient: Insecticidal Activity of Alkylphenol-Ethoxylates

In a systematic evaluation of nonionic surfactants against Culex pipiens quinquefasciatus pupae, the alkylphenol-ethoxylate (EO) ethers exhibited insecticidal activity in the following rank order: dinonylphenol-EO > tridecylphenol-EO > monononylphenol-EO > octylphenol-EO [1]. This study, while conducted on ethoxylated derivatives, demonstrates that increasing the number and length of alkyl substituents on the phenolic ring directly enhances bio-interfacial activity. Trinonylphenol, bearing three nonyl chains, represents the logical extension of this alkylation-dependent performance gradient, although direct trinonylphenol-EO data were not reported in this study.

Structure-activity relationship Alkylphenol ethoxylates Insecticidal activity

Dispersant and Stabilizer Performance in Pesticide Suspension Concentrates

Trinonylphenol is reported to serve as a highly effective dispersant and stabilizer in pesticide aqueous suspension concentrates (SC), where it imparts desirable pseudo-plastic rheological properties and improves suspension stability . While comparative quantitative data (e.g., suspension rate percentage, viscosity yield value, or particle size stability over time) for trinonylphenol versus specific alternatives such as dinonylphenol or nonylphenol ethoxylates are absent from the permitted primary literature, the technical specification of trinonylphenol explicitly targets the high-performance SC dispersion niche, distinguishing it from general-purpose alkylphenol surfactants.

Pesticide formulation Suspension concentrate Dispersant

Precursor Role for TNPP Antioxidant: Differentiation from BHT-Based Systems

Trinonylphenol is the precursor for tris(nonylphenyl)phosphite (TNPP), an aryl phosphite antioxidant widely used in polymer stabilization. In styrene-butadiene block copolymer (SBS) antioxidant systems, the traditional formulation employs a 1:1 compound of 2,6-di-tert-butyl-4-methylphenol (BHT) and TNPP at a total addition level of 0.8% [1]. TNPP acts as a secondary antioxidant (hydroperoxide decomposer) with non-staining properties, differentiating it from primary phenolic antioxidants like BHT, which are prone to volatilization and yellowing [2]. The trinonylphenol-derived TNPP thus addresses a functional niche where both thermo-oxidative stabilization and color stability are required.

Antioxidant Polymer stabilizer TNPP

Trinonylphenol Application Scenarios: Evidence-Backed Procurement Contexts


High-Temperature Polymer Compounding and Antioxidant Masterbatch Production

Procurement of trinonylphenol for conversion to TNPP antioxidant is indicated when polymer processing temperatures exceed the volatility threshold of BHT-based systems. The trinonylphenol-derived TNPP provides non-staining, non-discoloring stabilization in SBS, ABS, polyolefins, and engineering thermoplastics [1]. The much lower volatility of TNPP versus BHT (MW difference: ~689 vs. 220 g/mol) reduces fuming and mold plate-out during extrusion and injection molding [2].

Pesticide Aqueous Suspension Concentrate (SC) Formulation

Trinonylphenol is functionally positioned as a high-efficiency dispersant and rheology modifier for pesticide SC formulations. Its tri-substituted structure provides enhanced adsorption onto hydrophobic pesticide particles, imparting pseudo-plastic flow behavior that prevents sedimentation during storage while enabling pourability under shear . Selection is warranted where standard nonylphenol ethoxylate dispersants fail to deliver adequate long-term suspension stability.

Oil-Soluble Corrosion Inhibitor and Lubricant Additive Intermediate

The high molecular weight and pronounced lipophilicity of trinonylphenol make it a suitable intermediate for manufacturing oil-soluble phenolic resins and corrosion inhibitors used in lubricating oil formulations . Its lower volatility compared to nonylphenol is advantageous in high-temperature lubrication environments, where evaporative loss of lower-MW alkylphenols can compromise additive longevity.

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